molecular formula C13H15N3O3S B5683959 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide

4-nitro-N-(1-piperidinylcarbonothioyl)benzamide

Cat. No. B5683959
M. Wt: 293.34 g/mol
InChI Key: NNLXQFYRRIOBRK-UHFFFAOYSA-N
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Description

4-nitro-N-(1-piperidinylcarbonothioyl)benzamide, also known as NPC-15437, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides, which are known for their diverse biological activities. NPC-15437 has been studied for its ability to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug development.

Scientific Research Applications

4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One of the key areas of research has been its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have shown promise in the treatment of cancer and other diseases, and 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has been shown to have potent HDAC inhibitory activity.

Mechanism of Action

The mechanism of action of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide involves its ability to bind to the active site of HDACs, thereby inhibiting their activity. This leads to the accumulation of acetylated histones, which can alter gene expression patterns and lead to various physiological effects. 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has also been shown to modulate the activity of other enzymes and receptors such as carbonic anhydrases and GABA(A) receptors, suggesting a diverse range of potential therapeutic applications.
Biochemical and Physiological Effects:
4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide is its potent HDAC inhibitory activity, which makes it a promising candidate for drug development. It has also been shown to have a diverse range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has also been suggested that 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide and its mechanism of action.

Synthesis Methods

The synthesis of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide involves the reaction between 4-nitrobenzoyl chloride and piperidine-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of the synthesis is typically around 60-70%, and the purity can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

4-nitro-N-(piperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-12(10-4-6-11(7-5-10)16(18)19)14-13(20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXQFYRRIOBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(piperidine-1-carbothioyl)benzamide

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